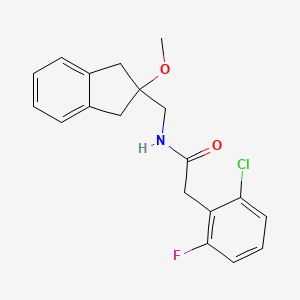
2-(2-chloro-6-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H19ClFNO2 and its molecular weight is 347.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(2-chloro-6-fluorophenyl)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H18ClFNO2, with a molecular weight of approximately 305.77 g/mol. The compound features a chloro-fluoro-substituted phenyl ring and a methoxy-indene moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structural motifs often interact with various biological targets, including enzymes and receptors. The presence of the chloro and fluoro substituents may enhance lipophilicity and receptor binding affinity, while the methoxy group could influence metabolic stability.
Antithrombotic Properties
A related class of compounds, specifically 2-(2-chloro-6-fluorophenyl)acetamides, has been studied for their thrombin inhibitory activity. These compounds exhibited potent inhibition with Ki values ranging from 0.9 to 33.9 nM. The most potent derivatives in this series demonstrated significant potential as antithrombotic agents, suggesting that the target compound may also possess similar properties due to structural similarities .
Anticancer Activity
The anticancer potential of structurally related compounds has been documented extensively. For example, various pyrazole derivatives have shown significant cytotoxic effects against multiple cancer cell lines, with IC50 values often in the low micromolar range. This suggests that modifications to the indene structure in the target compound might similarly enhance anticancer activity .
Case Studies
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| Xia et al. (2022) | Pyrazole derivatives | Antitumor activity | IC50 = 49.85 µM |
| Li et al. (2021) | N-(phenylcarbamothioyl)-1H-pyrazole | CDK inhibition | IC50 = 0.95 nM |
| Wang et al. (2020) | Indolyl-substituted pyrazoles | Anticancer activity on MCF-7 | IC50 = 0.39 ± 0.06 µM |
Propriétés
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO2/c1-24-19(10-13-5-2-3-6-14(13)11-19)12-22-18(23)9-15-16(20)7-4-8-17(15)21/h2-8H,9-12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWUDPOJCUYYDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













